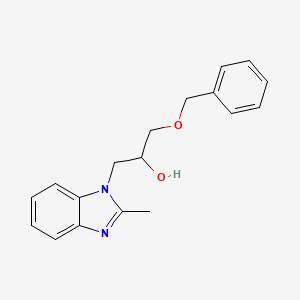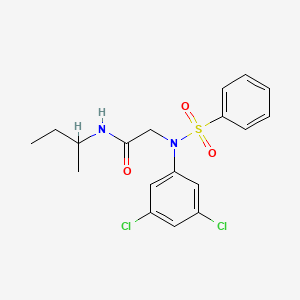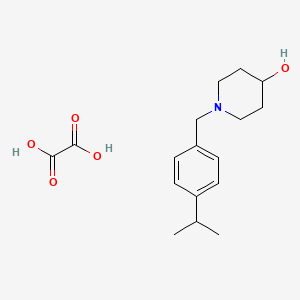
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine, also known as Methoxyphenamine or Methoxyphenethylamine, is a psychoactive drug that belongs to the phenethylamine class. It is a derivative of amphetamine and has been used as a research chemical in various scientific studies. The purpose of
Mecanismo De Acción
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in a stimulant effect, which can improve mood, increase alertness, and enhance cognitive function.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature. It can also cause pupil dilation, dry mouth, and decreased appetite. In addition, 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to a feeling of euphoria and increased motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine in lab experiments is its high potency, which allows for smaller doses to be used. This can reduce the cost of experiments and minimize the risk of adverse effects. However, one limitation is the lack of research on the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine on human health. This makes it difficult to determine the safety of the drug for use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Another area of interest is its effects on cognitive function, particularly in individuals with cognitive impairments. Additionally, more research is needed to determine the long-term effects of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine on human health and its safety for use in lab experiments.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine is a psychoactive drug that has been used as a research chemical in various scientific studies. It acts as a dopamine and norepinephrine reuptake inhibitor, which leads to a stimulant effect. 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has a range of biochemical and physiological effects, and its high potency makes it useful for lab experiments. However, more research is needed to determine its long-term effects on human health and its potential as a treatment for various conditions.
Métodos De Síntesis
The synthesis of 4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine involves the reaction between 4-methoxyphenylacetone and 2-phenylethylamine in the presence of a reducing agent, such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and alcohol.
Aplicaciones Científicas De Investigación
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanaminemine has been used in various scientific studies as a research chemical. It has been investigated for its potential as a treatment for depression, anxiety, and addiction. It has also been studied for its effects on the central nervous system and its potential as a cognitive enhancer.
Propiedades
IUPAC Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(20-15-14-17-6-4-3-5-7-17)8-9-18-10-12-19(21-2)13-11-18/h3-7,10-13,16,20H,8-9,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXGEKGFMPIAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-(2-phenylethyl)-2-butanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![methyl 4-[5-{3-[(4-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4935807.png)



![1-[3-(2,3-dichlorophenoxy)propyl]piperidine hydrochloride](/img/structure/B4935833.png)

![[1-(cyclohexylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B4935846.png)

![2-{1-isobutyl-4-[(1-methyl-1H-indol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4935861.png)

![4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxy-N-[1-methyl-2-(2-pyridinyl)ethyl]benzamide](/img/structure/B4935876.png)